![molecular formula C21H27N3O4 B2447111 3-[(4-ETHYLPHENYL)CARBAMOYL]-2-({2-[(2-METHOXYPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID CAS No. 1047995-04-9](/img/structure/B2447111.png)
3-[(4-ETHYLPHENYL)CARBAMOYL]-2-({2-[(2-METHOXYPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-ETHYLPHENYL)CARBAMOYL]-2-({2-[(2-METHOXYPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-[(4-ethylphenyl)carbamoyl]-2-({2-[(2-methoxyphenyl)amino]ethyl}amino)propanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes an ethylphenyl group, a methoxyphenyl group, and a propanoic acid moiety, which contribute to its biological properties.
Research indicates that this compound may exert its effects through several biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
- Receptor Modulation : The presence of the ethylphenyl group suggests possible interactions with various receptors, including those involved in cancer signaling pathways. This could lead to modulation of cell proliferation and apoptosis .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, which could be beneficial in reducing oxidative stress in cells .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the downregulation of oncogenic signaling pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM .
- Inflammatory Response in Animal Models : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
Data Table
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Study | Cell Type/Model | Effect Observed | IC50 Value (µM) |
---|---|---|---|
In vitro study on MCF-7 | Breast cancer cell line | Reduced cell viability | 15 |
Murine model | Acute inflammation model | Decreased paw swelling | N/A |
Enzymatic inhibition assay | DHFR enzyme | Significant inhibition | N/A |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have highlighted the compound's potential against multidrug-resistant pathogens. The structure of 3-[(4-ethylphenyl)carbamoyl]-2-({2-[(2-methoxyphenyl)amino]ethyl}amino)propanoic acid allows for interactions with bacterial cell membranes and enzymes, which may inhibit their function.
Case Study: ESKAPE Pathogens
The compound has been tested against ESKAPE pathogens, a group known for their resistance to antibiotics. In vitro assays demonstrated that derivatives of this compound exhibited promising activity against strains such as Staphylococcus aureus and Enterococcus faecium, which are notorious for their drug resistance .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.
Case Study: Non-Small Cell Lung Cancer
In a study involving A549 non-small cell lung cancer cells, several derivatives were evaluated for their ability to reduce cell viability and migration. Compounds derived from this scaffold showed a significant reduction in A549 cell viability by up to 50%, indicating strong cytotoxic effects . These findings suggest that the compound could serve as a basis for developing new anticancer therapies.
Antioxidant Properties
The antioxidant capabilities of this compound have also been documented, with implications for its use in preventing oxidative stress-related diseases.
Case Study: DPPH Radical Scavenging Assay
In antioxidant assays, the compound demonstrated significant scavenging activity against DPPH radicals, comparable to standard antioxidants like ascorbic acid. This suggests that it could be beneficial in formulations aimed at reducing oxidative damage in biological systems .
Data Summary Table
Application | Target Organism/Cell Line | Key Findings |
---|---|---|
Antimicrobial | ESKAPE Pathogens | Effective against Staphylococcus aureus |
Anticancer | A549 Lung Cancer Cells | Reduced cell viability by 50% |
Antioxidant | DPPH Radical Scavenging | Comparable activity to ascorbic acid |
Eigenschaften
IUPAC Name |
4-(4-ethylanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-15-8-10-16(11-9-15)24-20(25)14-18(21(26)27)23-13-12-22-17-6-4-5-7-19(17)28-2/h4-11,18,22-23H,3,12-14H2,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDJUBCFEUTEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCNC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.